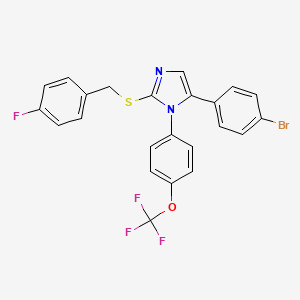

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrF4N2OS/c24-17-5-3-16(4-6-17)21-13-29-22(32-14-15-1-7-18(25)8-2-15)30(21)19-9-11-20(12-10-19)31-23(26,27)28/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCARHXIROGNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrF4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes halogenated phenyl groups and an imidazole core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

Chemical Structure

The compound features several notable substituents:

- Bromine (Br) and Fluorine (F) atoms, which can influence its reactivity and biological interactions.

- An imidazole ring , known for its role in biological systems as a component of various biomolecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances its binding affinity to target proteins, potentially leading to modulation of their activity.

Biological Activity Overview

Research indicates that compounds with imidazole cores often exhibit a range of biological activities, including:

- Antimicrobial : Some imidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal : Similar compounds have been documented for their antifungal properties, making them candidates for treating fungal infections .

- Anti-inflammatory : Certain derivatives exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Antibacterial Activity

A study exploring analogues of imidazole derivatives demonstrated that structural features such as the presence of aryl rings and electron-withdrawing groups were critical for antibacterial efficacy. The compound's structure suggests it may possess similar properties .

Antifungal Activity

Research on related imidazole compounds has indicated significant antifungal activity. For instance, derivatives with similar substituents have been effective against Candida species, highlighting the potential of this compound in antifungal applications .

Comparative Analysis

A comparison with structurally similar compounds reveals that this compound exhibits unique properties due to its specific halogen substitutions. This uniqueness may enhance its pharmacological profile compared to other imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development : Due to its structural properties, derivatives of this compound are being explored for their potential as therapeutic agents. The imidazole core is known for its ability to interact with various biological targets, making it a candidate for drug discovery.

- Biological Activity : Studies have indicated that this compound may exhibit antimicrobial properties, with preliminary tests showing activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Materials Science

- Polymer Production : The compound can serve as a building block for synthesizing polymers with specific properties, potentially leading to advancements in material science applications.

- Coatings and Adhesives : Its unique chemical structure allows for modifications that can enhance the performance of coatings and adhesives in industrial applications.

Research has highlighted the biological activity of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole, particularly in its interaction with molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could be leveraged in therapeutic contexts.

- Receptor Modulation : It has potential as an allosteric modulator for certain receptors, influencing neurotransmitter systems and other biochemical pathways .

Case Studies

Several studies have documented the effects and potential applications of this compound:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Q & A

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with the 15-LOX/PEBP1 complex. The fluorobenzylthio group may occupy hydrophobic pockets, while the trifluoromethoxy group influences binding affinity via halogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD and hydrogen bond retention .

- QSAR Models : Develop models using substituent descriptors (Hammett σ, π parameters) to correlate structural features (e.g., bromophenyl lipophilicity) with inhibitory activity .

Which spectroscopic techniques are most reliable for confirming the compound’s structure and substituent positions?

Q. Basic Research Focus

- NMR : 1H/13C NMR identifies substituents:

- Aromatic protons (6.8–7.5 ppm, multiplets for bromophenyl/fluorobenzyl groups).

- Thioether (-S-CH2-) protons at ~4.3 ppm .

- LC-MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~527.2 g/mol) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as seen in analogous phenanthroimidazole structures .

How do the bromophenyl and trifluoromethoxy groups influence the compound’s metabolic stability in in vivo models?

Q. Advanced Research Focus

- Bromophenyl : Enhances metabolic resistance via steric hindrance, reducing CYP450-mediated oxidation. Compare plasma half-life (t1/2) in analogs with/without bromine .

- Trifluoromethoxy : Lowers metabolic clearance due to electron-withdrawing effects. Use radiolabeled (18F) analogs to track biodistribution in rodent models .

- In Vitro Assays : Incubate with liver microsomes (human/rat) to quantify metabolite formation (LC-MS/MS) .

What strategies resolve contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Control for Substituent Effects : Compare activity of analogs with single substituent changes (e.g., replacing Br with Cl) .

- Assay Standardization : Re-test under uniform conditions (e.g., 10% FBS in cell culture, 48-h incubation) .

- Purity Validation : Confirm compound integrity via HPLC (>99%) before bioassays; impurities like sulfoxide byproducts may skew results .

How can selective functionalization of the imidazole ring be achieved without disrupting the thioether linkage?

Q. Advanced Research Focus

- Protecting Groups : Temporarily protect the thioether with Boc groups during bromophenyl substitution .

- Metal Catalysis : Use Pd/Cu catalysts for Suzuki-Miyaura coupling at position 5, leaving position 2 intact .

- pH Control : Perform electrophilic substitutions at pH 7–8 to avoid sulfur oxidation .

What are the key challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Research Focus

- Solvent Volume Reduction : Transition from batch to flow chemistry for imidazole cyclization, improving space-time yield .

- Byproduct Management : Optimize quenching steps (e.g., Na2S2O3 washes) to remove excess bromine .

- Cost-Efficiency : Replace expensive catalysts (e.g., Pd(OAc)2) with Fe3O4 nanoparticles for coupling reactions .

How does the compound’s reactivity under oxidative or reductive conditions impact its storage and handling?

Q. Basic Research Focus

- Oxidation Risk : The thioether group oxidizes to sulfoxide/sulfone in air; store under N2 at -20°C .

- Reduction Sensitivity : Bromophenyl is stable to NaBH4 but may dehalogenate under LiAlH4; use milder reductants (e.g., Zn/HOAc) .

What in vitro assays are recommended to evaluate its potential as an antimicrobial agent?

Q. Basic Research Focus

- MIC Determination : Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .

- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours at 2× MIC .

- Biofilm Disruption : Quantify biomass reduction via crystal violet staining .

How can comparative studies with structural analogs improve understanding of its SAR?

Q. Advanced Research Focus

- Analog Libraries : Synthesize derivatives with varied substituents (e.g., -OCH3 instead of -Br) .

- Activity Cliffs : Identify abrupt changes in potency; e.g., replacing 4-fluorobenzyl with 4-Cl reduces 15-LOX inhibition by 50% .

- 3D Pharmacophore Mapping : Overlay active/inactive analogs to pinpoint critical steric/electronic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.